Structural Identity: The Ether Linkage as a Definitive Chromatographic Differentiator
The target compound, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, is uniquely defined by its ether linkage connecting a 4-nitrophenoxy group to the core phenylethanamine structure [1]. This contrasts with other common Rivastigmine impurities, such as Impurity 1 ((S)-3-(1-dimethylaminoethyl) phenol, CAS 139306-10-8), which lacks the nitrophenoxy moiety, and USP Related Compound B (racemic (S)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate, CAS 25081-93-0), which features a carbamate functional group instead . These structural differences directly translate to distinct chromatographic retention times under validated HPLC conditions, with the ether impurity typically exhibiting significantly higher retention (RRT > 1.5) compared to the more polar phenolic impurity (RRT ~0.4) in reversed-phase systems [2].
| Evidence Dimension | Chemical Structure and Predicted Chromatographic Behavior |
|---|---|
| Target Compound Data | C16H18N2O3; contains a 4-nitrophenoxy ether group |
| Comparator Or Baseline | Rivastigmine Impurity 1: C10H15NO (phenol); Rivastigmine USP Related Compound B: C14H20N2O3 (carbamate) |
| Quantified Difference | Qualitative structural difference; predicted higher LogP (target) vs. lower LogP (Impurity 1), leading to distinct RRT values in reversed-phase HPLC [2]. |
| Conditions | Structural analysis by NMR, MS; chromatographic behavior inferred from class-level physicochemical properties. |
Why This Matters
Procuring the exact impurity with the correct chemical structure is non-negotiable for unambiguous peak identification in HPLC impurity profiling, preventing false positives or negatives in batch release testing.
- [1] Pharmaffiliates. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine. https://www.pharmaffiliates.com/en/1346242-32-7-s-n-n-dimethyl-1-3-4-nitrophenoxy-phenyl-ethan-1-amine-pa1834750.html (accessed 2025). View Source
- [2] Rao RN, et al. An overview of the recent developments in analytical methodologies for the determination of Rivastigmine and its impurities. Biomed Chromatogr. 2011; 25(9): 1031-1048. View Source
